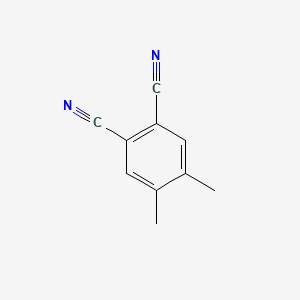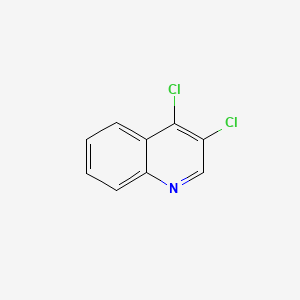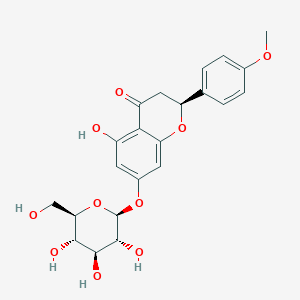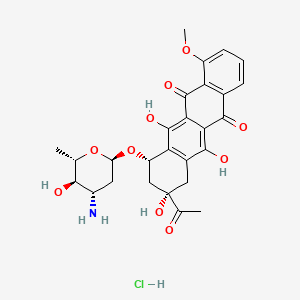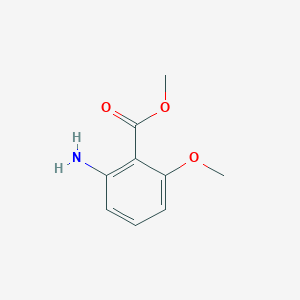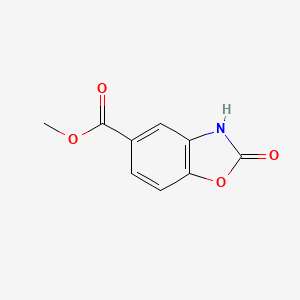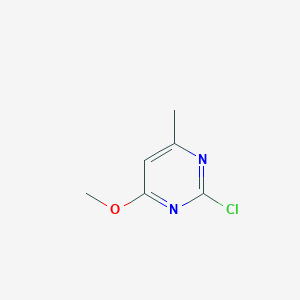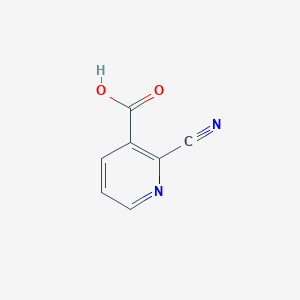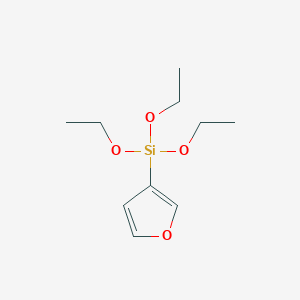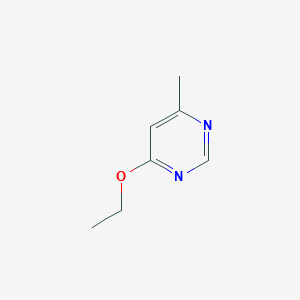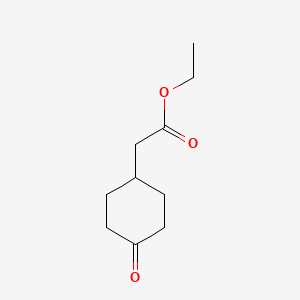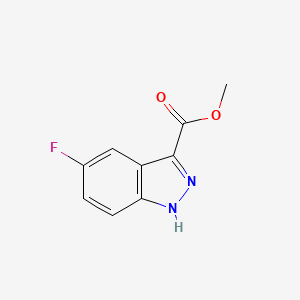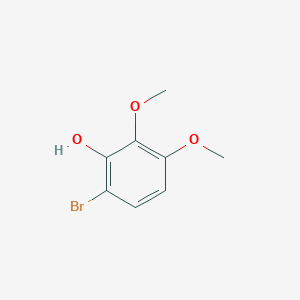
6-Bromo-2,3-dimethoxyphenol
Übersicht
Beschreibung
“6-Bromo-2,3-dimethoxyphenol” is an organic compound with the molecular formula C8H9BrO3 . It has a molecular weight of 233.06 and is a solid at room temperature . The compound is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of brominated phenols like “this compound” can be achieved through various methods. One such method involves the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane . Another method involves aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9BrO3/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
Bromophenols, including “this compound”, are produced by electrophilic halogenation of phenol with bromine . The specific reactions that “this compound” undergoes could depend on the conditions and reactants present.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 233.06 and is stored at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
6-Bromo-2,3-dimethoxyphenol, closely related to 2,6-dimethoxyphenol, shows potential as an antioxidant. Studies have explored its use in enzymatic modifications to enhance antioxidant capacities. For example, laccase-mediated oxidation of 2,6-dimethoxyphenol has been investigated to produce compounds with higher antioxidant capacity than the original substrate, leading to the formation of dimers like 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol with approximately twice the antioxidant capacity of the starting material (Adelakun et al., 2012).
Enzyme Activity Studies
The compound's close analogs have been used in studying the oxidase activity of various enzymes. For instance, 2,6-dimethoxyphenol is a versatile substrate for analyzing the activity of enzymes like laccase from Pyricularia oryzae and others, aiding in the understanding of the multiple functions of these enzymes in microorganisms (Solano et al., 2001).
Synthesis and Characterization
This compound and its derivatives have been subjects of interest in synthetic chemistry. Studies have been conducted on the synthesis and characterization of such compounds, exploring their kinetics and mechanisms. For example, research on the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate investigated its reaction mechanisms and kinetic profiles (Asheri et al., 2016).
Inhibitory Properties
The inhibitory properties of bromophenols, including derivatives of this compound, have been researched. These compounds have been shown to exhibit inhibitory capacities against enzymes like human cytosolic carbonic anhydrase, suggesting potential medicinal applications (Balaydın et al., 2012).
Product Characterization in Organic Solutions
The compound and its analogs have been used in the study of product characterization in organic solutions. For example, the oxidation of 2,6-dimethoxyphenol in water-organic solvent systems has been analyzed, leading to the production and characterization of compounds like 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol (Wan et al., 2008).
Structural and Reactivity Studies
The effects of bromine substitution on the structure and reactivity of related compounds, such as 2,3-dimethoxybenzaldehyde derivatives, have been studied. These investigations focus on linear and nonlinear optical properties, intermolecular interactions, and kinetic stability, providing insights into the chemical behavior of brominated compounds (Aguiar et al., 2022).
Safety and Hazards
The safety information for “6-Bromo-2,3-dimethoxyphenol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Relevant Papers
The relevant papers for “this compound” include studies on the synthesis and characterization of brominated phenols . These papers provide valuable insights into the properties and potential applications of “this compound”.
Eigenschaften
IUPAC Name |
6-bromo-2,3-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFHKBHNESVSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552951 | |
| Record name | 6-Bromo-2,3-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114605-75-3 | |
| Record name | 6-Bromo-2,3-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


